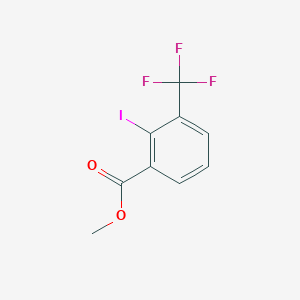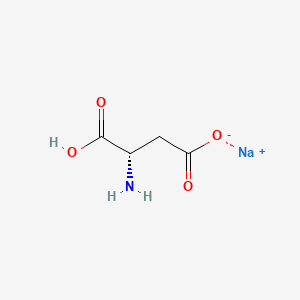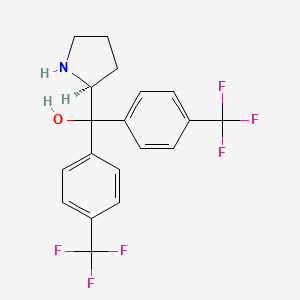
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol is a chiral compound that features a pyrrolidine ring and two trifluoromethyl-substituted phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol typically involves the reaction of pyrrolidine with 4-(trifluoromethyl)benzaldehyde under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to optimize yield and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce various alcohol derivatives.
科学的研究の応用
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of (S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
類似化合物との比較
Similar Compounds
®-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol: The enantiomer of the compound with different stereochemistry.
4-(Trifluoromethyl)phenylmethanol: A simpler compound with a single trifluoromethyl group.
Trifluoromethyl phenyl sulfone: A related compound with different functional groups.
Uniqueness
(S)-Pyrrolidin-2-ylbis(4-(trifluoromethyl)phenyl)methanol is unique due to its specific chiral configuration and the presence of both pyrrolidine and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
131180-65-9 |
|---|---|
分子式 |
C19H17F6NO |
分子量 |
389.3 g/mol |
IUPAC名 |
[(2S)-pyrrolidin-2-yl]-bis[4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C19H17F6NO/c20-18(21,22)14-7-3-12(4-8-14)17(27,16-2-1-11-26-16)13-5-9-15(10-6-13)19(23,24)25/h3-10,16,26-27H,1-2,11H2/t16-/m0/s1 |
InChIキー |
RGZNQYPHYOCBEI-INIZCTEOSA-N |
異性体SMILES |
C1C[C@H](NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O |
正規SMILES |
C1CC(NC1)C(C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,17-Dichloro-2,4,6,8,14,16,18,20,26,28-decazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane](/img/structure/B12334444.png)
![Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate](/img/structure/B12334445.png)
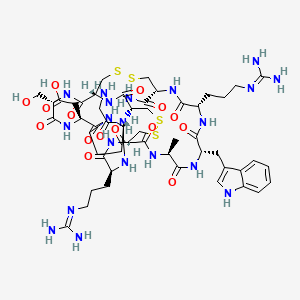
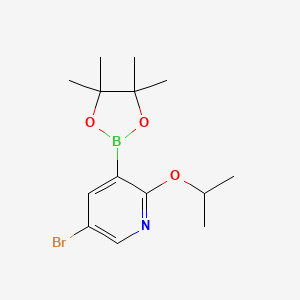
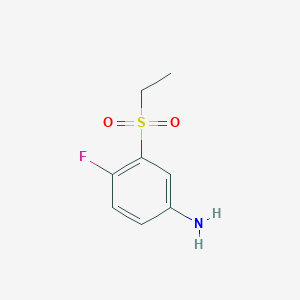
![1H-[1,4]Oxazino[3,4-c][1,4]oxazine, hexahydro-9a-methyl-](/img/structure/B12334468.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentacontane](/img/structure/B12334475.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12334481.png)
![10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester](/img/structure/B12334497.png)

![tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B12334516.png)
![(2R)-2-[2-[(5R,6R,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9,11-trimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B12334532.png)
